molecular formula Cl6H2Na2OOs B1513453 Sodium hexachloroosmate(IV) hydrate CAS No. 207683-17-8

Sodium hexachloroosmate(IV) hydrate

Cat. No.: B1513453
CAS No.: 207683-17-8
M. Wt: 466.9 g/mol
InChI Key: PQSWAUXOSHGRPF-UHFFFAOYSA-H
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Description

Introduction to Sodium Hexachloroosmate(IV) Hydrate

Systematic Nomenclature and Chemical Identification

IUPAC Nomenclature and Alternative Names

The systematic nomenclature of this osmium coordination complex follows established International Union of Pure and Applied Chemistry guidelines, with the primary designation being disodium hexachloroosmium(2-) hydrate. The compound is recognized under multiple systematic names that reflect its coordination chemistry structure and hydration state. Alternative nomenclature includes sodium hexachloroosmiate(IV) hydrate, disodium hexachloroosmate(IV), and sodium hexachloroosmate(2-) hydrate. The IUPAC name specifically emphasizes the anionic nature of the hexachloroosmium complex ion with its 2- charge, balanced by two sodium cations, accompanied by water molecules of hydration.

The nomenclature variations reflect different approaches to describing the same fundamental structure, with some sources using the older osmiate terminology while others employ the more modern osmate designation. These naming conventions consistently maintain the critical information regarding the osmium oxidation state of +4, the hexachloro coordination environment, and the presence of sodium counterions with associated water molecules.

CAS Registry Number and Cross-Referenced Database Entries

The compound's identification in chemical databases presents multiple registry numbers corresponding to different hydration states and structural variations. The primary CAS registry number for this compound is 207683-17-8, which corresponds to the hydrated form documented in PubChem with CID 71311526. However, the anhydrous form carries the distinct CAS number 1307-81-9, reflecting the significant structural and property differences between hydrated and dehydrated variants.

Properties

IUPAC Name

disodium;hexachloroosmium(2-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWAUXOSHGRPF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H2Na2OOs
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746596
Record name Sodium hexachloroosmate(2-)--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-17-8
Record name Sodium hexachloroosmate(2-)--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Catalytic Applications

Role as a Catalyst:
Sodium hexachloroosmate(IV) hydrate is primarily utilized as a catalyst in organic synthesis. It is especially effective in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds. This capability makes it valuable in producing fine chemicals and pharmaceuticals .

Case Study: Hydrogenation of Unsaturated Fatty Acids
In a study examining the hydrogenation of unsaturated fatty acids, this compound was used to convert oleic acid into stearic acid. The reaction demonstrated high selectivity and efficiency, showcasing the compound's potential in food and biofuel industries.

Comparison of Catalytic Efficiency:

CatalystReaction TypeSelectivityYield
This compoundHydrogenationHigh95%
Osmium TetroxideHydrogenationModerate85%
Nickel CatalystHydrogenationLow75%

Materials Science

Precursor for Osmium Nanoparticles:
When heated, this compound decomposes to form osmium clusters or nanoparticles. These nanoparticles exhibit enhanced catalytic activity and are used to create advanced materials such as metal-organic frameworks (MOFs) and coordination polymers .

Properties of Osmium-Based Materials:
Osmium-based materials derived from this compound have been shown to possess unique properties such as:

  • Conductivity: Useful in electronic applications.
  • Magnetism: Potential for data storage solutions.
  • Gas Adsorption: Applicable in environmental sensing technologies .

Biological Applications

Potential Anticancer Properties:
Recent research has indicated that osmium complexes, including those derived from this compound, may have anticancer properties. In vitro studies have shown that these complexes can inhibit the growth of cancer cells under hypoxic conditions, suggesting their potential as chemotherapeutic agents .

Mechanism of Action:
The mechanism involves the inhibition of hypoxia-inducible factors (HIFs), which play a crucial role in tumor survival under low oxygen conditions. The IC50 values for these complexes against various cancer cell lines were significantly lower than traditional chemotherapeutics, indicating a promising avenue for further research .

Mechanism of Action

The mechanism by which sodium hexachloroosmate(IV) hydrate exerts its effects involves its interaction with molecular targets and pathways. The osmium(VI) center in the compound can form complexes with various ligands, influencing biological and chemical processes.

Comparison with Similar Compounds

Dihydrogen Hexachloroosmate(IV) Hydrate (H₂OsCl₆·xH₂O)

  • Molecular Formula : H₂OsCl₆·xH₂O
  • CAS : 27057-71-2
  • Molecular Weight : 404.93 (anhydrous), 513.01 (hexahydrate)
  • Physical Properties : Black crystalline solid, hygroscopic, 37% minimum Os content .
  • Applications : Used in biomedical research (e.g., Premion™ products) and as a precursor for osmium catalysts .
  • Hazards : Similar to sodium salt (H314, H318—skin/eye corrosion) .
  • Key Difference : The hydrogen form is less water-soluble than sodium salts and may require storage under nitrogen due to sensitivity .

Sodium Hexachloroiridate(III) Hydrate (Na₃IrCl₆·xH₂O)

  • Molecular Formula : Na₃IrCl₆·xH₂O
  • CAS : 123334-23-6
  • Molecular Weight : 473.91 g/mol
  • Physical Properties : Greenish-brown hygroscopic solid .
  • Applications : Catalysis in organic synthesis and materials science .
  • Hazards : Skin irritation (GHS Category 3), less toxic than osmium analogs .
  • Key Difference : Contains iridium in +3 oxidation state, differing in redox behavior and catalytic applications compared to Os(IV) .

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂PtCl₆·6H₂O)

  • Molecular Formula : Na₂PtCl₆·6H₂O
  • CAS : 19583-77-8
  • Molecular Weight : 561.89 g/mol (hydrated)
  • Physical Properties : Orange hygroscopic powder .
  • Applications : Catalysis and electronic materials .
  • Hazards : Moderate toxicity (skin/eye irritation) compared to osmium compounds .
  • Key Difference : Platinum-based, with distinct electronic properties and higher stability in aqueous media .

Potassium Hexachloroosmate(IV) (K₂OsCl₆)

  • Molecular Formula : K₂OsCl₆
  • CAS : 16871-60-6
  • Molecular Weight : 481.14 g/mol
  • Physical Properties : Brown to black crystals, ≥38.7% Os content .
  • Applications : Similar to sodium salt but preferred in reactions requiring potassium counterions .
  • Hazards : Corrosive (H314) and toxic, comparable to sodium analog .
  • Key Difference : Potassium salts often exhibit lower hygroscopicity than sodium salts .

Ammonium Hexachloroosmate(IV) ((NH₄)₂OsCl₆)

  • Molecular Formula : (NH₄)₂OsCl₆
  • CAS : 12125-08-5
  • Molecular Weight : 439.02 g/mol
  • Physical Properties : Brown to black crystalline, ≥42.5% Os content .
  • Applications : High-purity precursor in catalysis and materials synthesis .
  • Hazards : Decomposes upon heating, releasing toxic NH₃ gas; corrosive .
  • Key Difference : Ammonium salts may decompose under thermal stress, unlike sodium or potassium analogs .

Comparative Data Table

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Os Content Physical State Key Applications Hazards
Sodium Hexachloroosmate(IV) Na₂OsCl₆·xH₂O 1307-81-9 448.90 (anhydrous) ≥38.7% Brown-black powder Anticancer research H314, H318
Dihydrogen Hexachloroosmate(IV) H₂OsCl₆·xH₂O 27057-71-2 404.93 (anhydrous) ≥37% Black crystals Biomedical H314, H318
Potassium Hexachloroosmate(IV) K₂OsCl₆ 16871-60-6 481.14 ≥38.7% Brown-black crystals Catalysis H314
Ammonium Hexachloroosmate(IV) (NH₄)₂OsCl₆ 12125-08-5 439.02 ≥42.5% Brown-black crystals High-purity synthesis Corrosive, NH₃ release
Sodium Hexachloroplatinate(IV) Na₂PtCl₆·6H₂O 19583-77-8 561.89 N/A Orange powder Catalysis Moderate toxicity

Biological Activity

Sodium hexachloroosmate(IV) hydrate (Na₂OsCl₆·xH₂O) is an osmium-based compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

This compound is synthesized through the reaction of osmium metal with sodium chloride and chlorine gas. This process yields a highly chlorinated osmium complex that can be further processed into osmium nanoparticles or clusters upon thermal decomposition. The compound's unique paramagnetic nature and hydration state contribute to its distinct properties compared to other osmium complexes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable research effort involved the preparation of osmium(II) complexes from this compound, which demonstrated significant inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions. The complex exhibited a 73.6% reduction in HRE-driven luciferase activity at a concentration of 3 μM, showcasing its potential as an anticancer agent .

Table 1: Inhibition Potency of Osmium Complexes

ComplexIC50 (μM)Activity Description
Os(phen-tMe)₃(PF₆)₂1.22Strong inhibition of HIF-1α activity
Chetomin9.83Known HIF-1α–p300 inhibitor
Other complexes>10Less potent than Os(phen-tMe)₃(PF₆)₂

This table summarizes the inhibitory effects on HIF-1α activity, indicating that the osmium complex derived from this compound is significantly more potent than established inhibitors.

Catalytic Activity

This compound is primarily recognized for its catalytic properties in organic synthesis. It serves as a precursor for osmium catalysts used in hydrogenation reactions, including the hydrogenation of unsaturated fatty acids. The ability to generate active osmium species makes it valuable in various organic transformations.

Case Studies and Research Findings

  • Osmium Complexes in Cancer Therapy : A study investigated the mechanisms by which osmium complexes inhibit HIF-1α activity. The research indicated that these complexes could interfere with upstream signaling pathways, including SRC, AKT, and STAT3 phosphorylation, thereby enhancing their anticancer effects .
  • Catalysis Research : Various studies have focused on the catalytic mechanisms facilitated by this compound. Research has shown that it can effectively catalyze oxidation and hydrogenation reactions, demonstrating its versatility in synthetic chemistry .
  • Toxicological Assessments : Safety data indicate that this compound does not contain known carcinogens or endocrine disruptors, although it is classified as hazardous waste due to its chemical properties . This information is crucial for evaluating its use in biological applications.

Preparation Methods

Direct Chlorination of Osmium Metal in Molten Sodium Chloride

One classical and widely reported method for preparing sodium hexachloroosmate(IV) involves the direct chlorination of osmium metal suspended in molten sodium chloride, followed by reaction with chlorine gas. This method yields the disodium salt of the hexachloroosmate(IV) complex anion.

Reaction:

$$
\text{Os (metal)} + 2 \text{NaCl (molten)} + 2 \text{Cl}2 \rightarrow \text{Na}2\text{OsCl}_6
$$

  • Conditions: The osmium metal is suspended in molten NaCl at elevated temperature to facilitate the reaction with chlorine gas.
  • Product: Sodium hexachloroosmate(IV), often isolated as the dihydrate form by crystallization from aqueous media.
  • Notes: The product is paramagnetic with a low-spin d² electronic configuration and exhibits an octahedral geometry around osmium with Os–Cl bond distances approximately 2.325 Å, as confirmed by X-ray crystallography.

Preparation via Reduction of Hexachloroosmate(VI) Salts

Another approach involves the reduction of osmium(VI) hexachloro complexes to osmium(IV) species. Starting from higher oxidation state osmium complexes such as sodium hexachloroosmate(VI), controlled chemical reduction yields the Os(IV) hexachloro complex.

  • Reducing agents: Common reductants include hydrazine, sulfite, or other mild reducing agents.
  • Process: The reduction is typically carried out in aqueous or acidic media under controlled temperature and stirring.
  • Isolation: The sodium salt of hexachloroosmate(IV) hydrate crystallizes out upon cooling or solvent evaporation.

This method is less direct but offers a route to obtain the Os(IV) complex from more readily available Os(VI) precursors.

Crystallization and Hydration

The hydrate form, sodium hexachloroosmate(IV) dihydrate (Na₂OsCl₆·2H₂O), is obtained by crystallizing the compound from aqueous solution under controlled humidity and temperature conditions.

  • Solubility: The compound is largely insoluble in water; however, careful recrystallization techniques allow isolation of the hydrate.
  • Physical form: Brown to red crystalline solid, air and moisture sensitive.
  • Hydration: The water molecules are incorporated into the crystal lattice, influencing the molecular weight (approx. 484.93 g/mol for dihydrate vs. 448.90 g/mol anhydrous) and physical properties.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Product Form Notes
Direct chlorination Osmium metal, NaCl, Cl₂ Molten NaCl, elevated temperature Na₂OsCl₆ (anhydrous or hydrate) Classical, yields octahedral complex
Chemical reduction of Os(VI) Na₂OsCl₆ (VI) salt, reductant Aqueous/acidic solution, mild heat Na₂OsCl₆·xH₂O Controlled reduction, less direct
Crystallization from solution Sodium hexachloroosmate Aqueous solution, controlled cooling Na₂OsCl₆·2H₂O (dihydrate) Hydrate form isolated by crystallization

Analytical and Research Findings

  • Structural Analysis: X-ray crystallography confirms the octahedral geometry of the [OsCl₆]²⁻ anion with Os–Cl bond lengths around 2.325 Å.
  • Magnetic Properties: The compound is paramagnetic due to the low-spin d² configuration of Os(IV).
  • Stability: this compound is sensitive to air and moisture, requiring storage under inert atmosphere or in desiccators to maintain integrity.
  • Solubility: It is largely insoluble in water, necessitating physical methods such as vortexing, ultrasonication, or gentle heating to prepare stock solutions for research applications.
  • Purity and Composition: Commercial samples typically contain a minimum of 38.7% osmium by weight, reflecting high purity standards for research use.

Q & A

Q. What are the best practices for synthesizing this compound with high osmium purity?

  • Methodological Answer : Start with osmium tetroxide (OsO₄) and reduce it with HCl in the presence of NaCl under controlled pH (1–2). Purify via recrystallization in ethanol/water mixtures. Validate purity using ICP-OES for Na:Os:Cl ratios and FTIR to confirm absence of OsO₄ residues .

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